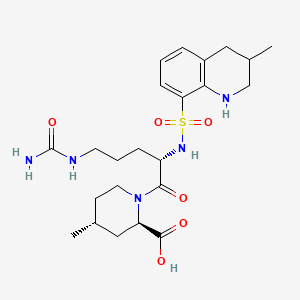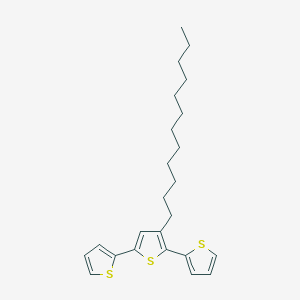
3-dodecyl-2,5-dithiophen-2-ylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-dodecyl-2,5-dithiophen-2-ylthiophene: is a conjugated polymer that belongs to the family of thiophene-based compounds. These compounds are known for their exceptional electronic and optoelectronic properties, making them valuable in various scientific and industrial applications. The presence of dodecyl side chains enhances the solubility and processability of the polymer, making it suitable for use in organic electronics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-dodecyl-2,5-dithiophen-2-ylthiophene typically involves the Stille coupling reaction. This reaction is performed between 3-dodecyl-2,5-dibromothiophene and (E)-1,2-bis(tributylstannyl)ethylene . The reaction is carried out in the presence of a palladium catalyst under inert conditions to prevent oxidation. The resulting polymer is then purified through precipitation and re-dissolution in suitable solvents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The polymer is produced in bulk reactors, and the purification process involves multiple steps of washing and filtration to remove impurities.
化学反応の分析
Types of Reactions: 3-dodecyl-2,5-dithiophen-2-ylthiophene undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the polymer back to its thiol form.
Substitution: Halogenation and alkylation reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation is typically carried out using bromine or chlorine, while alkylation can be achieved using alkyl halides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
科学的研究の応用
Chemistry: 3-dodecyl-2,5-dithiophen-2-ylthiophene is widely used in the development of organic semiconductors. Its high charge mobility and stability make it an excellent candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Biology and Medicine: While its primary applications are in electronics, research is ongoing to explore its potential in biological sensing and medical diagnostics. The polymer’s ability to conduct electricity and interact with biological molecules makes it a promising material for biosensors.
Industry: In the industrial sector, this compound is used in the production of flexible electronic devices, light-emitting diodes (LEDs), and electrochromic displays .
作用機序
The mechanism of action of 3-dodecyl-2,5-dithiophen-2-ylthiophene in electronic applications involves the delocalization of π-electrons along the conjugated polymer backbone. This delocalization allows for efficient charge transport, which is essential for the performance of electronic devices. The dodecyl side chains enhance the solubility and processability of the polymer, allowing it to form uniform thin films .
類似化合物との比較
Poly(3-hexylthiophene-2,5-diyl): Similar to 3-dodecyl-2,5-dithiophen-2-ylthiophene but with hexyl side chains instead of dodecyl.
Poly(3-dodecylthiophene-2,5-diyl): Another thiophene-based polymer with similar properties.
Poly(2,5-bis(3-alkylthiophene-2-yl)thieno[3,2-b]thiophene): A thiophene-based polymer with different alkyl side chains.
Uniqueness: this compound stands out due to its longer dodecyl side chains, which enhance its solubility and processability compared to polymers with shorter side chains. This makes it particularly suitable for applications requiring high-quality thin films and efficient charge transport.
特性
分子式 |
C24H32S3 |
|---|---|
分子量 |
416.7 g/mol |
IUPAC名 |
3-dodecyl-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C24H32S3/c1-2-3-4-5-6-7-8-9-10-11-14-20-19-23(21-15-12-17-25-21)27-24(20)22-16-13-18-26-22/h12-13,15-19H,2-11,14H2,1H3 |
InChIキー |
ALAWLNQNICRFKP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)C2=CC=CS2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


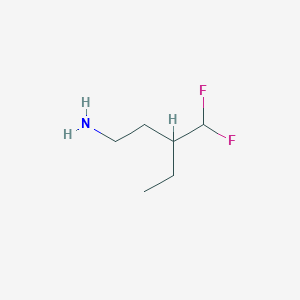
![1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane](/img/structure/B14885976.png)
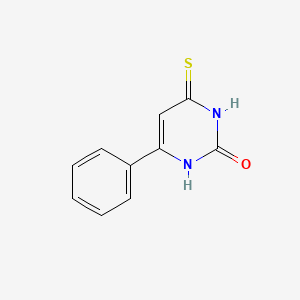
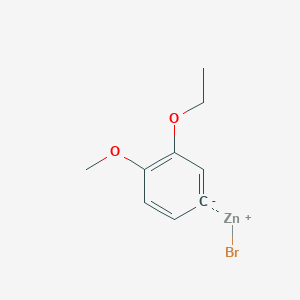
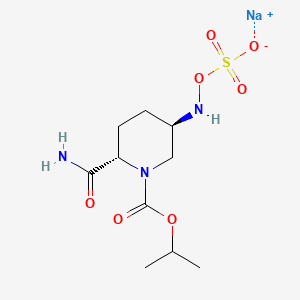
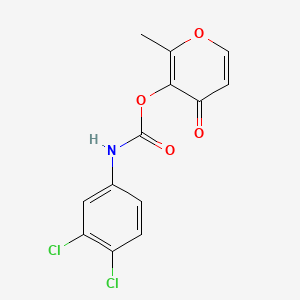
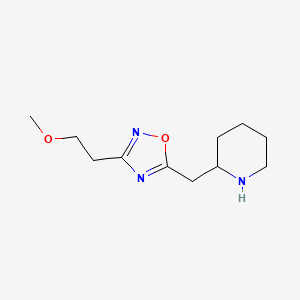

![(2E)-4-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14886013.png)
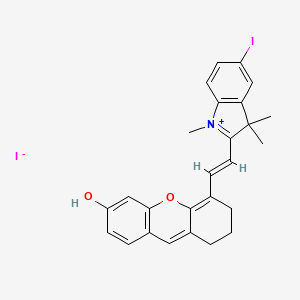
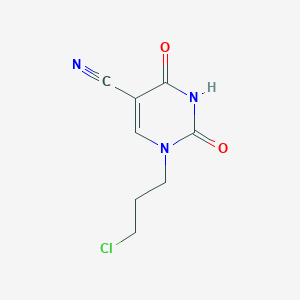
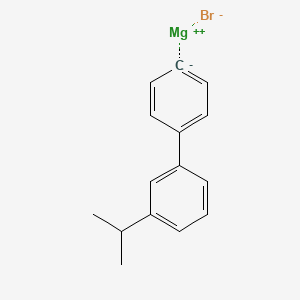
![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B14886042.png)
